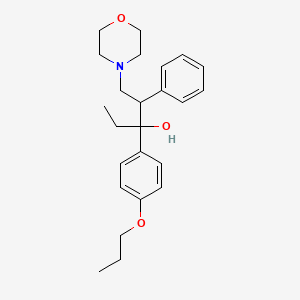
1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-MORPHOLINO-2-PHENYL-3-(4-PROPOXYPHENYL)-3-PENTANOL is a complex organic compound that features a morpholine ring, phenyl groups, and a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-MORPHOLINO-2-PHENYL-3-(4-PROPOXYPHENYL)-3-PENTANOL typically involves multi-step organic reactions. A common approach might include:
Formation of the Pentanol Backbone: Starting with a suitable pentanol derivative, functional groups are introduced to form the desired backbone.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Morpholine Ring Addition: The morpholine ring can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-MORPHOLINO-2-PHENYL-3-(4-PROPOXYPHENYL)-3-PENTANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials.
Mechanism of Action
The mechanism of action for 1-MORPHOLINO-2-PHENYL-3-(4-PROPOXYPHENYL)-3-PENTANOL would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-MORPHOLINO-2-PHENYL-3-(4-METHOXYPHENYL)-3-PENTANOL
- 1-MORPHOLINO-2-PHENYL-3-(4-ETHOXYPHENYL)-3-PENTANOL
Uniqueness
1-MORPHOLINO-2-PHENYL-3-(4-PROPOXYPHENYL)-3-PENTANOL is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H33NO3 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol |
InChI |
InChI=1S/C24H33NO3/c1-3-16-28-22-12-10-21(11-13-22)24(26,4-2)23(20-8-6-5-7-9-20)19-25-14-17-27-18-15-25/h5-13,23,26H,3-4,14-19H2,1-2H3 |
InChI Key |
MBJSJKWIMYOHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC)(C(CN2CCOCC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















